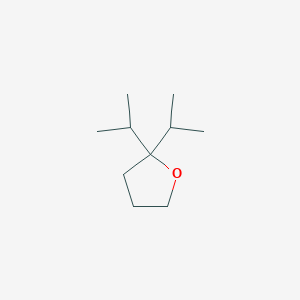

2,2-Di(propan-2-yl)oxolane

Description

Chemical Identity and Structure 2,2-Di(propan-2-yl)oxolane, also known as 2,2-Di(2-tetrahydrofuryl)propane (CAS: 89686-69-1), is an organic compound with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol . Its IUPAC name is 2-[2-(oxolan-2-yl)propan-2-yl]oxolane, indicating a propane backbone where the central carbon is bonded to two oxolane (tetrahydrofuran) rings at the 2-position . The oxolane rings are five-membered cyclic ethers, contributing to the compound’s stability and solubility in organic solvents.

The compound is classified for industrial use, particularly in polymer chemistry and specialty solvent applications .

Properties

CAS No. |

156595-68-5 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

2,2-di(propan-2-yl)oxolane |

InChI |

InChI=1S/C10H20O/c1-8(2)10(9(3)4)6-5-7-11-10/h8-9H,5-7H2,1-4H3 |

InChI Key |

MHCJHRZIHCKYBF-UHFFFAOYSA-N |

SMILES |

CC(C)C1(CCCO1)C(C)C |

Canonical SMILES |

CC(C)C1(CCCO1)C(C)C |

Synonyms |

Furan, tetrahydro-2,2-bis(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2,2-Di(propan-2-yl)oxolane, enabling comparative analysis of their chemical properties, reactivity, and applications.

NSC 205098 (5-iodo-1-methyl-3'-methylidenespiro[indole 3,5'-oxolane]-2,2'-dione)

- Structure : Features a spiro architecture connecting an indole moiety and an oxolane ring. The oxolane is substituted with a methylidene group and fused to a dione structure .

- Exhibits GI₅₀ and LC₅₀ profiles similar to sphaeropsidin A, a natural diterpene with antitumor properties .

- Applications : Investigated for mechanistic studies in multidrug-resistant cancer models .

Muscarine-Like Oxolane Ammonium Salts

- Structure : Oxolane rings functionalized with ammonium salts (e.g., aliphatic or aromatic amines) .

- Key Differences :

- Synthesis: Derived from 2-deoxy-D-ribose, involving selective O-tosylation (though yields mixtures of mono- and ditosyl derivatives) .

2-(Propan-2-yl)oxolane-3-carboxylic Acid

- Structure : Oxolane ring substituted with a carboxylic acid group at the 3-position and an isopropyl group at the 2-position .

- Key Differences: Carboxylic acid introduces acidity (pKa ~4–5), enabling coordination to metals or salt formation. SMILES: O1CCC(C(O)=O)C1C(C)C, contrasting with the non-acidic propane backbone of 2,2-Di(propan-2-yl)oxolane .

- Applications: Potential intermediate in pharmaceutical synthesis.

Ethyl 2-Methyl-1,3-Dioxolane-2-Propionate

- Structure : A dioxolane (six-membered ring with two oxygen atoms) substituted with ester and methyl groups .

- Key Differences :

- Applications : Used as a solvent or flavoring agent due to ester functionality.

2-(1-Chloro-2-oxopropyl)dioxolane

- Structure : Dioxolane ring bonded to a chlorinated ketone group .

- Key Differences :

- Applications: Potential intermediate in agrochemical synthesis.

Comparative Data Table

Key Research Findings

- Reactivity : 2,2-Di(propan-2-yl)oxolane’s oxolane rings may undergo Lewis acid-catalyzed ring-opening, analogous to Njardarson’s desymmetrization of oxetanes . This contrasts with dioxolanes, which are more resistant to ring-opening due to greater ring strain relief .

- Biological Activity : Unlike NSC 205098 or muscarine-like salts, 2,2-Di(propan-2-yl)oxolane lacks reported bioactivity, aligning with its industrial rather than biomedical use .

- Structural Influence: The propane backbone in 2,2-Di(propan-2-yl)oxolane enhances hydrophobicity compared to carboxylic acid or ammonium derivatives, favoring non-polar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.